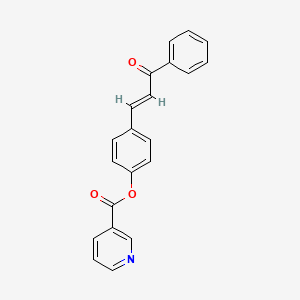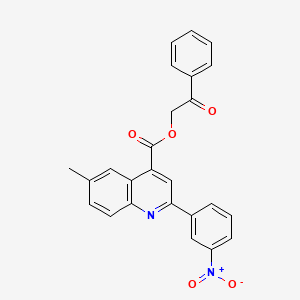![molecular formula C27H24N2O2 B3909457 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B3909457.png)
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone
Übersicht
Beschreibung
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been developed for use in cancer treatment. AQ4N is a bioreductive agent, meaning that it is activated in hypoxic (low oxygen) conditions, which are often present in solid tumors. Once activated, AQ4N produces a cytotoxic metabolite that can kill cancer cells.
Wirkmechanismus
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone is activated in hypoxic conditions by the enzyme NADPH:cytochrome P450 reductase, which is overexpressed in many solid tumors. Once activated, this compound produces a cytotoxic metabolite that can kill cancer cells. The mechanism of action of this compound is complex and involves multiple pathways, including the induction of apoptosis (programmed cell death) and the inhibition of DNA repair mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. This compound has also been shown to modulate the immune system, enhancing the body's ability to fight cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also highly selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cancer cells. However, this compound has some limitations. It is not effective in normoxic conditions, and its activation requires the presence of the enzyme NADPH:cytochrome P450 reductase, which may limit its effectiveness in certain types of cancer.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone. One area of research is the development of new prodrugs that can be activated in different ways, such as by other enzymes or by light. Another area of research is the combination of this compound with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further clinical trials to determine the safety and efficacy of this compound in the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including breast, lung, colon, and prostate cancer. This compound has also been shown to enhance the effectiveness of radiation therapy and chemotherapy. Clinical trials of this compound are ongoing, and the drug has shown potential as a treatment for glioblastoma, a type of brain cancer.
Eigenschaften
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c30-26-21-11-4-5-12-22(21)27(31)25-23(26)13-6-14-24(25)29-18-16-28(17-19-29)15-7-10-20-8-2-1-3-9-20/h1-14H,15-19H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWGVFPVPZFWBA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B3909391.png)
![N'-(2,6-dichlorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B3909394.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-phenylpropylidene)propanohydrazide](/img/structure/B3909395.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3909398.png)
![3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3909399.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3909403.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B3909438.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B3909449.png)
![3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B3909454.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3909482.png)
![4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3909490.png)
